Chlorodicyclohexylphosphine

描述

Historical Context and Evolution of Organophosphorus Chemistry

The field of organophosphorus chemistry has a rich and extensive history, dating back to the early 19th century. One of the earliest recorded syntheses was by Jean Louis Lassaigne in 1820, who produced triethyl phosphate (B84403) by reacting ethanol (B145695) with phosphoric acid. pageplace.denih.gov Another significant early milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont. pageplace.demdpi.comresearchgate.net However, the potent biological activities of such compounds were not recognized until much later.

The 20th century witnessed a dramatic expansion of organophosphorus chemistry, driven in large part by the work of German chemist Gerhard Schrader and his team at IG Farben in the 1930s and 1940s. mdpi.comresearchgate.net Their research led to the discovery of highly toxic organophosphorus compounds, some of which were developed as nerve agents like tabun, sarin, and soman. nih.govresearchgate.net In parallel, the insecticidal properties of other organophosphorus compounds, such as parathion, were discovered, heralding their widespread use in agriculture from the 1940s onwards. mdpi.comresearchgate.net This era marked a turning point, establishing organophosphorus compounds as a major class of chemicals with profound societal impacts, for better and for worse. The rapid progress in this field continued throughout the second half of the 20th century, leading to a vast library of compounds with diverse applications. nih.gov

Significance of Phosphinous Chlorides in Synthetic Methodology

Phosphinous chlorides, the chemical class to which chlorodicyclohexylphosphine belongs, are distinguished by the presence of a phosphorus-chlorine (P-Cl) bond. This feature renders them highly valuable as intermediates in synthetic chemistry. The P-Cl bond is reactive and susceptible to nucleophilic substitution, allowing for the facile introduction of phosphorus moieties into a wide array of molecules. cymitquimica.com

The primary utility of phosphinous chlorides lies in their role as precursors for the synthesis of a variety of other organophosphorus compounds. scispace.com For instance, they are commonly reacted with alcohols or amines to produce phosphinites and phosphinous amides, respectively. scispace.com These reactions are foundational for creating more complex molecules, including ligands for catalysis and compounds with specific biological activities. ontosight.ai

Furthermore, phosphinous chlorides are pivotal in the preparation of phosphine (B1218219) oxides and other phosphorus-containing derivatives. cymitquimica.comchemimpex.com The synthesis of phosphinic acids, for example, often proceeds through a phosphinous chloride intermediate. ontosight.ai The versatility of phosphinous chlorides as building blocks has cemented their importance in the synthetic chemist's toolkit for constructing molecules with tailored electronic and steric properties.

Overview of Research Trajectories for this compound

This compound, with the chemical formula (C₆H₁₁)₂PCl, is a colorless to pale yellow liquid that has carved a niche for itself in several areas of chemical research. cymitquimica.com Its bulky cyclohexyl groups and reactive P-Cl bond make it a sought-after precursor for the synthesis of specialized phosphine ligands. myskinrecipes.com These ligands are instrumental in homogeneous catalysis, where they are used to modulate the activity and selectivity of transition metal catalysts. myskinrecipes.com

A significant area of research for this compound is its application in palladium-catalyzed cross-coupling reactions. chemicalbook.comsigmaaldrich.com These reactions, which include the Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comsigmaaldrich.com The steric bulk of the dicyclohexylphosphino group can enhance catalytic activity and influence the selectivity of these transformations.

Beyond its role as a ligand precursor, this compound is also utilized in coordination chemistry to form stable complexes with various transition metals. chemimpex.com The study of these metal complexes provides insights into fundamental chemical bonding and reactivity, contributing to the development of new catalytic systems and materials with novel properties. chemimpex.commyskinrecipes.com For example, palladium complexes incorporating ligands derived from this compound have demonstrated high efficiency in C-N coupling reactions. Research also explores its use as a starting material for a range of other phosphine ligands, such as dicyclohexylphosphine (B1630591) oxide and dicyclohexylcyclopentylphosphine. chemicalbook.comsigmaaldrich.comalfachemic.com An improved, cost-effective, one-pot synthesis of functionalized biphenyl-based phosphine ligands has been developed using this compound, which can be prepared from PCl₃ and cyclohexylmagnesium chloride and used without purification. acs.orgnih.gov

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂ClP | nih.gov |

| Molecular Weight | 232.73 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 165 °C at 12 mmHg | sigmaaldrich.com |

| Density | 1.054 g/cm³ | chemicalbook.combiosynth.com |

| Refractive Index | n20/D 1.533 | chemicalbook.comsigmaaldrich.com |

| CAS Number | 16523-54-9 | nih.gov |

Applications of this compound in Catalysis

| Catalytic Reaction | Role of this compound | Reference(s) |

| Suzuki-Miyaura Coupling | Precursor to ligands for Pd-catalyzed cross-coupling. | sigmaaldrich.combiosynth.com |

| Buchwald-Hartwig Amination | Precursor to ligands for Pd-catalyzed C-N bond formation. | sigmaaldrich.com |

| Heck Reaction | Precursor to ligands for Pd-catalyzed C-C bond formation. | sigmaaldrich.com |

| Sonogashira Coupling | Precursor to ligands for Pd-catalyzed C-C bond formation. | sigmaaldrich.com |

| Hydrogenation | Precursor to ligands for transition metal-catalyzed hydrogenation. | chemimpex.commyskinrecipes.com |

| Hydroformylation | Precursor to ligands for transition metal-catalyzed hydroformylation. | myskinrecipes.com |

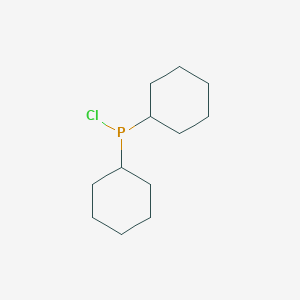

Structure

2D Structure

3D Structure

属性

IUPAC Name |

chloro(dicyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJFBIZAEPTXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370140 | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16523-54-9 | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Chlorodicyclohexylphosphine

Established Synthetic Pathways

Established methods for synthesizing chlorodicyclohexylphosphine are characterized by their reliability and scalability, making them suitable for both laboratory and industrial applications.

Synthesis via Chlorination of Dicyclohexylphosphine (B1630591)

The direct chlorination of dicyclohexylphosphine is a common and effective method for producing this compound. This can be achieved using various chlorinating agents, with controlled reaction conditions being crucial to prevent the formation of byproducts.

The reaction of dicyclohexylphosphine with chlorine gas is a direct route to this compound. To minimize over-chlorination and other side reactions, the process requires careful control of reaction parameters. Key considerations include maintaining a low temperature, typically between 0–5°C, and conducting the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine (B1218219). The controlled addition of chlorine gas, often diluted in an inert solvent, allows for selective formation of the desired product.

Thionyl chloride (SOCl₂) serves as an effective and more easily handled chlorinating agent compared to chlorine gas for the synthesis of this compound. The reaction is typically performed in an inert solvent at controlled temperatures to afford the product in high yield and purity. A 1:1 molar ratio of dicyclohexylphosphine to thionyl chloride is generally employed to ensure complete conversion while minimizing the risk of side product formation. This method is often preferred for laboratory-scale synthesis due to its simplicity and the high purity of the resulting product.

Grignard Reagent-Mediated Approaches

The use of Grignard reagents provides an alternative and versatile pathway to this compound, starting from readily available materials.

A widely utilized method involves the reaction of cyclohexylmagnesium chloride with phosphorus trichloride (B1173362) (PCl₃). acs.orgnih.gov This approach is particularly advantageous for large-scale synthesis due to the low cost of the starting materials. acs.orgnih.gov The Grignard reagent is typically prepared in an ether-based solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.comgoogle.com The subsequent reaction with PCl₃ is carried out at low temperatures, such as -20°C, to control the reactivity and improve the selectivity for the desired dichlorophosphine. google.com The crude product obtained from this reaction can often be used in subsequent steps without the need for extensive purification, making it an efficient route for the synthesis of phosphine ligands. acs.orgnih.gov

Table 1: Comparison of Established Synthetic Pathways

| Synthetic Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Controlled Chlorine Gas Addition | Dicyclohexylphosphine, Chlorine Gas | 0–5°C, inert atmosphere | Direct route | Difficult to control, potential for over-chlorination |

| Thionyl Chloride Chlorination | Dicyclohexylphosphine, Thionyl Chloride | Controlled temperature, inert solvent | High purity, easier handling | Generates SO₂ and HCl as byproducts |

| Grignard Reagent Method | Cyclohexylmagnesium Chloride, Phosphorus Trichloride | Low temperature (-20°C), ether solvent | Cost-effective for large scale, uses readily available starting materials | May require careful control of stoichiometry to avoid over-alkylation |

Emerging Synthetic Innovations

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound. One such emerging area is the use of photochemical methods. Photochemical chlorination, which involves the use of UV light to initiate a radical chain reaction between dicyclohexylphosphine and chlorine gas, has shown promise. This approach can lead to faster reaction times and a reduction in the formation of byproducts compared to traditional methods. Another innovative approach involves the use of ethyl trichloroacetate (B1195264) as a mild chlorinating agent, which can be used with or without a solvent and avoids the use of more hazardous reagents. guidechem.com Additionally, photocatalytic methods using iridium-based catalysts are being explored for the reduction of trivalent phosphorus compounds, which could offer new pathways for the synthesis of chlorophosphines like this compound. diva-portal.org

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | (C₆H₁₁)₂PCl |

| Dicyclohexylphosphine | (C₆H₁₁)₂PH |

| Chlorine | Cl₂ |

| Thionyl Chloride | SOCl₂ |

| Cyclohexylmagnesium Chloride | C₆H₁₁MgCl |

| Phosphorus Trichloride | PCl₃ |

| Tetrahydrofuran | C₄H₈O |

| Diethyl Ether | (C₂H₅)₂O |

| Ethyl Trichloroacetate | CCl₃COOC₂H₅ |

Photochemical Chlorination Techniques

Photochemical chlorination presents a modern alternative for the synthesis of this compound. This method involves the use of ultraviolet (UV) light to initiate a radical chain reaction between dicyclohexylphosphine and chlorine gas (Cl₂). The primary advantage of this technique is the significant reduction in reaction time, often completing in as little as 30 minutes, compared to several hours required for more conventional methods. This approach also tends to generate fewer byproducts, simplifying subsequent purification steps. The process is typically carried out under controlled temperature conditions to manage the exothermic nature of the reaction and to prevent undesired side reactions.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a pathway that avoids the use of hazardous chlorinating agents. In this method, this compound is produced through the anodic oxidation of dicyclohexylphosphine. A typical setup involves an electrolytic cell containing a sodium chloride (NaCl) electrolyte. One of the key advantages of this electrochemical approach is the ability to fine-tune the reaction's selectivity by controlling the applied voltage. This method represents a greener and potentially more controlled route to the target compound, minimizing the handling of toxic and corrosive chemicals. Recent advancements in the electrochemical synthesis of various organophosphorus compounds underscore the growing interest in these more sustainable methodologies. beilstein-journals.org

Methodological Optimization and Purity Considerations

Achieving high yield, selectivity, and purity are critical objectives in the synthesis of this compound. This section explores strategies for optimizing reaction outcomes and the advanced protocols used for purification.

Strategies for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves careful control over several reaction parameters. For traditional methods, such as the reaction of dicyclohexylphosphine with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), maintaining a low temperature (e.g., 0–5°C) is crucial to minimize side reactions.

Key optimization strategies include:

Stoichiometry : Ensuring the correct molar ratios of reactants is vital. For instance, in the Grignard approach involving the reaction of cyclohexylmagnesium chloride with PCl₃, a strict 2:1 stoichiometry is necessary to prevent the formation of impurities that can poison subsequent reactions. scispace.com

Inert Atmosphere : Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is essential to prevent the oxidation of the phosphine.

Solvent Choice : The choice of solvent can significantly impact the reaction. In some procedures, changing the solvent from tetrahydrofuran (THF) to toluene (B28343) is necessary to manage the solubility of byproducts like magnesium salts. scispace.com

Purity Monitoring : The purity of the final product is often validated using techniques such as ³¹P NMR and mass spectrometry to ensure high diastereoselectivity (>95% in some cases) and minimal contamination from byproducts like dicyclohexylphosphine oxide.

Table 1: Comparison of Synthetic Parameters

| Parameter | Photochemical Method | Electrochemical Method | Conventional (e.g., SOCl₂) |

|---|---|---|---|

| Primary Reagents | Dicyclohexylphosphine, Cl₂ | Dicyclohexylphosphine, NaCl | Dicyclohexylphosphine, SOCl₂ |

| Key Condition | UV Light | Anodic Oxidation, Voltage Control | Low Temperature (0–5°C) |

| Reported Benefits | Faster reaction time, reduced byproducts | Eliminates hazardous reagents, tunable selectivity | High purity achievable |

Advanced Purification Protocols

The purification of this compound is critical to its utility, particularly in catalysis where impurities can inhibit performance.

Fractional distillation under reduced pressure is a highly effective method for purifying this compound. This technique separates compounds based on differences in their boiling points and is particularly useful for separating the desired product from low-boiling impurities, such as residual dicyclohexylphosphine. rochester.edu The process is typically conducted using short-path distillation systems equipped with vacuum pumps capable of achieving pressures around 10⁻² mmHg. Under reduced pressure (e.g., 12 mmHg), this compound has a boiling point of approximately 160–165°C. This method can achieve purities greater than 98%, with pressure regulation being key to minimizing thermal decomposition of the product.

Recrystallization is another powerful technique for purifying solid derivatives or for removing specific impurities from the liquid product. The principle of "like dissolves like" is fundamental in selecting an appropriate solvent. rubingroup.org For this compound, non-polar solvents are preferred.

A common protocol involves the use of hexane (B92381) or cyclohexane. The impure compound is dissolved in the solvent, and upon cooling to low temperatures (e.g., -20°C), impurities precipitate out of the solution while the target compound remains dissolved. Subsequent removal of the solvent yields the purified product. This process can be repeated to enhance purity, with recovery rates reported to be between 85–90% after two recrystallization cycles.

Table 2: Purification Protocol Efficiency

| Purification Method | Key Apparatus/Solvent | Reported Purity/Recovery | Impurities Removed |

|---|---|---|---|

| Fractional Distillation | Short-path distillation system, vacuum pump | >98% purity | Low-boiling impurities (e.g., residual dicyclohexylphosphine) |

| Recrystallization | Non-polar solvents (Hexane, Cyclohexane) | 85–90% recovery rate | Insoluble impurities |

Large-Scale Preparative Case Studies

The industrial-scale synthesis of this compound is driven by its application as a crucial intermediate in the production of specialized phosphine ligands for catalysis. Methodologies are often selected based on a balance of cost, scalability, and purity requirements. Two primary routes have been explored for large-scale production: the reaction of dicyclohexylphosphine with a chlorinating agent and the alkylation of phosphorus trichloride (PCl₃) with a Grignard reagent. acs.org

A notable case study involves the production of a 5 kg batch of this compound specifically for use in palladium-catalyzed cross-coupling reactions. In this instance, the synthesis was achieved by reacting dicyclohexylphosphine with thionyl chloride (SOCl₂). This method is often favored for laboratory and pilot-scale syntheses due to the high purity of the resulting product and a more straightforward workup process.

The key parameters for this large-batch synthesis are detailed below:

| Parameter | Value |

| Starting Material | Dicyclohexylphosphine |

| Reagent | Thionyl Chloride (SOCl₂) |

| Scale | 4.2 kg of Dicyclohexylphosphine |

| Reaction Temperature | 5°C |

| Reaction Time | 2 hours |

| Purification Method | Vacuum Distillation |

| Distillation Conditions | 160–165°C at 12 mmHg |

| Final Purity | 97% |

| Contaminants | <1% Phosphine Oxide |

| Analytical Confirmation | ³¹P NMR |

This table presents data from a specific large-batch synthesis case study for catalytic applications.

For broader industrial applications where cost-effectiveness is paramount, the alkylation of phosphorus trichloride using a Grignard reagent, such as cyclohexylmagnesium chloride, is a common strategy. acs.orgacs.org This approach is advantageous as it starts from more readily available and less expensive materials. acs.org However, it presents its own set of challenges, particularly concerning reaction control to prevent overalkylation, which would result in the formation of tricyclohexylphosphine (B42057). acs.org

Research into multigram-scale syntheses has highlighted the criticality of stoichiometry when using the Grignard route. For instance, in one study, using 2.3 equivalents of the Grignard reagent was insufficient, leading to the incomplete reaction and the formation of dichlorocyclohexylphosphine. liverpool.ac.uk To drive the reaction to completion and obtain the desired this compound, an excess of the Grignard reagent, specifically 2.8 equivalents, was required. liverpool.ac.uk This demonstrates the fine-tuning necessary to optimize yield and purity on a larger scale. In some industrial applications, the this compound produced via this route is used without further purification to reduce costs, particularly when it serves as an intermediate for ligand synthesis. acs.org

The compound's role as a key building block is further exemplified in the large-scale synthesis of advanced phosphine ligands like BrettPhos. In the documented synthesis of this complex ligand, this compound is introduced as a reactant in a 1.09 molar equivalent, underscoring the precise stoichiometric control required in multi-step industrial processes. rsc.org

Derivatization Chemistry and Synthesis of Advanced Ligands from Chlorodicyclohexylphosphine

Formation of Phosphine (B1218219) Oxide Derivatives

Chlorodicyclohexylphosphine can be readily converted into its corresponding phosphine oxide, dicyclohexylphosphine (B1630591) oxide. This transformation is typically achieved through controlled hydrolysis. While often occurring as an undesired side reaction during the synthesis or handling of this compound in the presence of moisture, the reaction can be harnessed to produce the phosphine oxide in a controlled manner. biosynth.comkyoto-u.ac.jpresearchgate.net

The synthesis involves the careful addition of a stoichiometric amount of water to a solution of this compound in an inert solvent. The reaction proceeds via nucleophilic attack of water on the phosphorus atom, followed by the elimination of hydrogen chloride. An auxiliary base, such as a tertiary amine, is often employed to scavenge the HCl byproduct, driving the reaction to completion. The resulting dicyclohexylphosphine oxide is a stable, often crystalline solid, which can be purified by standard techniques. This phosphine oxide can then serve as a starting material for the synthesis of other important ligands. kyoto-u.ac.jpresearchgate.net

Table 1: Synthesis of Dicyclohexylphosphine Oxide

| Reactant 1 | Reactant 2 | Byproduct | Product |

| This compound | Water | Hydrogen Chloride | Dicyclohexylphosphine Oxide |

Synthesis of Diphosphine Ligands

This compound is a crucial building block for the construction of bidentate diphosphine ligands, which are of significant importance in homogeneous catalysis.

1,2-Bis(dicyclohexylphosphinoxy)ethane Ligand Formation

The reaction of this compound with ethylene (B1197577) glycol in the presence of a base like triethylamine (B128534) affords the 1,2-bis(dicyclohexylphosphinoxy)ethane ligand. biosynth.comkyoto-u.ac.jpresearchgate.netsigmaaldrich.comchemicalbook.com This synthesis proceeds through the formation of a bisphosphinite intermediate, (Cy₂POCH₂)₂, in high yield when conducted in a solvent such as THF at room temperature. orgsyn.org

This transformation is understood to occur via a Michaelis-Arbuzov type rearrangement mechanism. biosynth.comsigmaaldrich.comorgsyn.org The initial reaction between this compound and ethylene glycol, facilitated by triethylamine which neutralizes the liberated HCl, forms the bisphosphinite ester. Subsequent thermal rearrangement of this intermediate leads to the more stable bis(phosphine oxide) ligand, 1,2-bis(dicyclohexylphosphoryl)ethane. orgsyn.org A study on this thermal rearrangement revealed a significant enthalpy of isomerization of -40.4 ± 0.6 kcal mol⁻¹. orgsyn.org

Table 2: Key Steps in 1,2-Bis(dicyclohexylphosphinoxy)ethane Ligand Formation

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | This compound, Ethylene Glycol, Triethylamine | Room Temperature, THF | Cy₂POCH₂CH₂OPCy₂ |

| 2 | Cy₂POCH₂CH₂OPCy₂ | 190–260°C | Cy₂P(O)CH₂CH₂(O)PCy₂ |

1,1,2,2-Tetracyclohexyldiphosphine Monosulfide Ligand Synthesis

Another important diphosphine derivative, 1,1,2,2-tetracyclohexyldiphosphine monosulfide, can be synthesized from this compound. This is achieved by treating this compound with a sulfide (B99878) source, such as lithium sulfide (LiS). biosynth.comkyoto-u.ac.jpresearchgate.netsigmaaldrich.comchemicalbook.com In this reaction, the sulfide ion acts as a nucleophile, attacking the phosphorus center of two molecules of this compound, leading to the formation of a P-S-P linkage and elimination of lithium chloride. The precise control of stoichiometry is crucial to favor the formation of the monosulfide over other potential products.

Preparation of Substituted Phosphine Ligands

The reactivity of the P-Cl bond in this compound allows for the introduction of the dicyclohexylphosphino group onto various organic scaffolds through reactions with organometallic reagents.

Phosphino-Substituted N-Aryl Pyrroles

Phosphino-substituted N-aryl pyrroles are a class of ligands that have found utility in catalysis. The synthesis of compounds such as 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole can be achieved starting from this compound. biosynth.comsigmaaldrich.comchemicalbook.com The general strategy involves the deprotonation of an N-aryl pyrrole (B145914) at a specific position on the pyrrole ring using a strong base, typically an organolithium reagent like n-butyllithium, to generate a lithiated intermediate. kyoto-u.ac.jp This nucleophilic species is then reacted with this compound, resulting in a nucleophilic substitution at the phosphorus center and the formation of the desired C-P bond. kyoto-u.ac.jp The reaction is sensitive to steric hindrance and the electronic nature of the substituents on the aryl group.

Table 3: General Synthesis of 2-(Dicyclohexylphosphino)-N-Aryl Pyrroles

| Step | Reactants | Reagent | Intermediate/Product |

| 1 | N-Aryl Pyrrole | Organolithium Reagent | Lithiated N-Aryl Pyrrole |

| 2 | Lithiated N-Aryl Pyrrole, this compound | - | 2-(Dicyclohexylphosphino)-N-Aryl Pyrrole |

Di-tert-butyl((dicyclohexylphosphino)methyl)phosphine

The synthesis of sterically demanding and electron-rich phosphines like di-tert-butyl((dicyclohexylphosphino)methyl)phosphine is also achievable from this compound. kyoto-u.ac.jpresearchgate.net This synthesis typically involves the preparation of a suitable organometallic reagent derived from a di-tert-butylphosphine (B3029888) precursor. For instance, di-tert-butyl(methyl)phosphine can be deprotonated at the methyl group using a strong base such as tert-butyllithium (B1211817) to generate di-tert-butyl(lithiomethyl)phosphine. This highly reactive nucleophile can then be reacted with this compound. The lithium reagent displaces the chloride on the phosphorus atom to form the new P-C-P framework of the target ligand. google.comnih.gov The successful synthesis of such sterically hindered phosphines often requires careful control of reaction conditions to avoid side reactions. google.comqub.ac.uk

Dicyclohexylcyclopentylphosphine

Dicyclohexylcyclopentylphosphine is a trialkylphosphine ligand that can be prepared from this compound. sigmaaldrich.comlookchem.comchemicalbook.com The synthesis involves the nucleophilic substitution of the chloride atom on the phosphorus center by a cyclopentyl group. This transformation is typically achieved by reacting this compound with a cyclopentyl-containing organometallic reagent, such as a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or cyclopentyllithium (B3369451).

The general reaction proceeds as the nucleophilic cyclopentyl carbanion attacks the electrophilic phosphorus atom of this compound, displacing the chloride ion and forming a new phosphorus-carbon bond. While this compound is established as the key starting material for this ligand, specific, detailed research findings outlining reaction conditions, solvents, temperatures, and isolated yields for this particular synthesis are not widely documented in readily available literature. sigmaaldrich.comlookchem.comchemicalbook.com

Table 1: Synthetic Profile for Dicyclohexylcyclopentylphosphine

| Starting Material | Reagent Type | Product | Detailed Conditions/Yield |

|---|

Development of Electron-Rich Phosphine Ligands

The dicyclohexylphosphino group is a key component in many modern, highly effective, electron-rich phosphine ligands. These ligands are crucial for promoting challenging catalytic reactions, such as cross-coupling reactions involving unreactive aryl chlorides. The strong σ-donating ability of the two cyclohexyl groups imparts high electron density onto the phosphorus atom, which in turn enhances the catalytic activity of the metal center it coordinates to. This compound is a primary precursor for incorporating this essential dicyclohexylphosphino moiety into complex ligand architectures.

Biaryl-like Phosphines (e.g., KITPHOS Analogs)

KITPHOS is a class of electron-rich, biaryl-like monophosphine ligands known for their high efficacy in palladium-catalyzed cross-coupling reactions. A representative member, H-KITPHOS (11-dicyclohexylphosphino-12-phenyl-9,10-dihydro-9,10-ethenoanthracene), features a rigid, bicyclic framework constructed via a [4+2] Diels-Alder cycloaddition.

The synthesis of H-KITPHOS showcases the derivatization of the dicyclohexylphosphine core. The key step involves the cycloaddition between anthracene (B1667546) and a dicyclohexylphosphinoyl-substituted alkyne, specifically 1-(dicyclohexylphosphinoylethynyl)benzene. lookchem.com This critical precursor is understood to be derived from this compound, which would first be reacted with a protected phenylacetylene (B144264) derivative, followed by oxidation to the phosphine oxide. The final step after the Diels-Alder reaction is the reduction of the phosphine oxide back to the trivalent phosphine. This modular synthesis allows for the creation of a diverse family of ligands.

Ylide-Functionalized Phosphines (e.g., YPhos Derivatives)

Ylide-functionalized phosphines (YPhos) represent a class of exceptionally strong electron-donating ligands that combine the steric bulk of traditional phosphines with electronic properties comparable to or exceeding those of N-heterocyclic carbenes (NHCs). Their synthesis directly utilizes this compound as a key electrophile.

The general preparation involves the reaction of this compound with a pre-formed phosphonium (B103445) ylide. In a common one-pot procedure, a suitable phosphonium salt is deprotonated with a strong base (e.g., potassium hydride, KH) to generate the reactive ylide intermediate. Subsequent addition of this compound results in the formation of a new P-C bond at the ylidic carbon, yielding the final YPhos ligand. This method allows for the synthesis of a variety of YPhos derivatives by simply changing the substituents on the phosphonium salt precursor. The resulting ligands are characterized by two distinct signals in their ³¹P{¹H} NMR spectra, corresponding to the phosphonium and the newly formed phosphine centers.

Table 3: Synthesis and Spectroscopic Data for Selected YPhos Ligands Derived from this compound

| Ligand Name | Phosphonium Salt Precursor | Base | Yield | ³¹P{¹H} NMR (phosphine, δ ppm) | ³¹P{¹H} NMR (phosphonium, δ ppm) | ²JPP (Hz) |

|---|---|---|---|---|---|---|

| YPhPCy₂ (1) | (Benzyl)triphenylphosphonium bromide | KH | 68% | -14.6 | 23.3 | 179 |

| YpOMePCy₂ (2) | [(4-Methoxybenzyl)]triphenylphosphonium bromide | KH | 65% | -14.6 | 23.3 | 178 |

| YpCF₃PCy₂ (3) | [(4-(Trifluoromethyl)benzyl)]triphenylphosphonium bromide | KH | 42% | -14.3 | 23.2 | 173 |

| YoTolPCy₂ (4) | [(2-Methylbenzyl)]triphenylphosphonium bromide | KH | 51% | -15.9 | 22.8 | 196 |

Reactivity and Mechanistic Investigations of Chlorodicyclohexylphosphine Transformations

Fundamental Reaction Pathways

The chemistry of chlorodicyclohexylphosphine is dominated by the polar P-Cl bond, which serves as the primary site for chemical transformations.

The primary mode of reactivity for this compound involves the phosphorus atom acting as an electrophile. The electronegative chlorine atom withdraws electron density from the phosphorus center, making it susceptible to attack by nucleophiles. guidechem.com This electrophilic character is the basis for its most common transformations, particularly substitution reactions.

In this context, electrophilic activation describes the inherent reactivity of the phosphorus atom in this compound toward nucleophilic species. The P-Cl bond is readily cleaved upon attack by a nucleophile, leading to the displacement of the chloride ion.

Conversely, while trivalent phosphorus compounds can exhibit nucleophilic character due to the lone pair of electrons on the phosphorus atom, this mode is less prevalent for phosphinous chlorides like this compound compared to tertiary phosphines (R₃P). The electron-withdrawing effect of the chlorine atom diminishes the nucleophilicity of the phosphorus lone pair. However, the derivatives of this compound, such as the phosphines formed via substitution, are excellent nucleophiles and form the basis of their utility as ligands in catalysis. Nucleophilic activation can also refer to processes where a catalyst or substrate adduct enhances the nucleophilicity of another species in the reaction. nih.gov For instance, the coordination of a phosphine (B1218219) ligand derived from this compound to a metal center can activate the metal complex for subsequent catalytic steps.

The dual nature of phosphorus compounds, possessing both potentially nucleophilic and electrophilic centers, is a key aspect of their chemistry. nih.gov

The electrophilic nature of the phosphorus atom in this compound facilitates facile substitution reactions with a wide variety of nucleophiles. This reaction pathway is fundamental for the synthesis of more complex phosphine derivatives. The general mechanism involves the attack of the nucleophile on the phosphorus atom, followed by the departure of the chloride leaving group.

Reaction with Alcohols: this compound reacts with alcohols to form phosphinites. For example, its reaction with ethylene (B1197577) glycol in the presence of a base like triethylamine (B128534) yields the 1,2-Bis(dicyclohexylphosphinoxy)ethane ligand. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The base is required to deprotonate the alcohol, forming the more potent alkoxide nucleophile, and to neutralize the HCl generated during the reaction.

Reaction with Amines: Similarly, reactions with primary or secondary amines lead to the formation of aminophosphines. These reactions are crucial for synthesizing P,N-ligands, which are valuable in catalysis. researchgate.net The reaction of a related compound, dichlorophenylphosphine, with dicyclohexylamine (B1670486) has been studied, illustrating the formation of N,N-dicyclohexyxlchlorophenylphosphine amide. researchgate.net This highlights the general reactivity pattern of P-Cl bonds with amine nucleophiles. Transition metal-catalyzed N-alkylation of amines using alcohols has become an important green alternative, but direct substitution on phosphorus halides remains a fundamental route to aminophosphines. rsc.orgnih.gov

Below is a table summarizing typical substitution reactions.

| Nucleophile Type | Example Nucleophile | Reagent | Product Type | Example Product |

| Alcohol | Ethylene Glycol | (C₆H₁₁)₂PCl | Phosphinite | 1,2-Bis(dicyclohexylphosphinoxy)ethane |

| Amine | Morpholine | (C₆H₁₁)₂PCl | Aminophosphine | Morpholino(dicyclohexyl)phosphine |

| Organometallic | Cyclopentyllithium (B3369451) | (C₆H₁₁)₂PCl | Tertiary Phosphine | Dicyclohexylcyclopentylphosphine |

This table presents illustrative examples of substitution reactions.

This compound is sensitive to air and moisture, and care must be taken to handle it under an inert atmosphere to prevent oxidation. The trivalent phosphorus atom (P(III)) is readily oxidized to the pentavalent state (P(V)).

The most common oxidation product is dicyclohexylphosphinic chloride, ((C₆H₁₁)₂P(O)Cl), or upon hydrolysis, dicyclohexylphosphine (B1630591) oxide, ((C₆H₁₁)₂P(O)H). chemicalbook.com Hydrolysis of the P-Cl bond is a primary degradation pathway. wikipedia.org This reaction involves the nucleophilic attack of water on the phosphorus atom, followed by elimination of HCl, to give the phosphine oxide.

The controlled oxidation of phosphines is a standard method for synthesizing phosphine oxides. wikipedia.org While often an undesirable side reaction during the handling of this compound, the conversion to its phosphine oxide derivative can also be a deliberate synthetic step. chemimpex.com Phosphine oxides are stable compounds with applications as flame retardants and specialty chemicals. chemimpex.com

| Oxidizing Agent | Reagent | Product |

| Air (Oxygen) | (C₆H₁₁)₂PCl | Dicyclohexylphosphinic chloride |

| Water (Hydrolysis) | (C₆H₁₁)₂PCl | Dicyclohexylphosphine oxide |

This table shows common oxidation and hydrolysis products of this compound.

Mechanistic Aspects in Complex Reaction Systems

Beyond its fundamental reactions, this compound is a precursor to key components in complex catalytic and stoichiometric transformations, particularly those involving the formation of new chemical bonds.

The synthesis of tertiary phosphines, which are crucial as ligands in transition-metal catalysis, often involves the formation of one or more carbon-phosphorus (C-P) bonds. This compound is a vital starting material for this purpose. The reaction of this compound with carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), is a primary method for creating a new C-P bond.

For example, to synthesize dicyclohexylcyclopentylphosphine, a bulky electron-rich ligand, this compound is treated with cyclopentyllithium or a similar cyclopentyl-metal species. sigmaaldrich.com In this reaction, the carbanionic carbon of the organometallic reagent acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ion. This reaction is a powerful and straightforward method for accessing a diverse range of tertiary phosphine ligands by varying the nature of the organometallic reagent. The construction of C-P bonds is a significant area of research in its own right, with various methods being developed to facilitate this transformation. rsc.orgrsc.org The ligands prepared from this compound are widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. sigmaaldrich.comsigmaaldrich.com

The role of organophosphorus compounds in synthetic chemistry extends to classic transformations like the Wittig reaction. It is instructive to compare the function of this compound derivatives with the phosphorus reagents used in such reactions.

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com This ylide is typically prepared from a tertiary phosphine, which is first alkylated to form a phosphonium salt and then deprotonated with a strong base. masterorganicchemistry.com A tertiary phosphine like dicyclohexylphenylphosphine (B1293621) (which can be synthesized from this compound) could serve as the precursor to a Wittig reagent. The key mechanistic feature of the Wittig reaction is the formation of a four-membered oxaphosphetane intermediate, which decomposes to yield the desired alkene and a tertiary phosphine oxide byproduct. organic-chemistry.orgwikipedia.org In this stoichiometric reaction, the phosphorus compound is a reagent that directly participates in the C=C bond formation and is consumed in the process, ending up as a phosphine oxide.

Peterson Olefination: The Peterson olefination is the silicon-based analogue of the Wittig reaction, using an α-silyl carbanion to convert carbonyl compounds into alkenes via a β-hydroxysilane intermediate. organic-chemistry.orgwikipedia.orgtcichemicals.com The elimination of the silanol (B1196071) can be controlled by using either acidic or basic conditions to favor the formation of different alkene stereoisomers. organic-chemistry.orgtcichemicals.com

The comparison highlights the different roles that organophosphorus compounds, often derived from precursors like this compound, can play:

Catalytic Role: As ligands in transition-metal catalysis, they are part of a catalytic cycle, are regenerated, and are not consumed. They modulate the electronic and steric properties of the metal center to control reactivity and selectivity.

Stoichiometric Reagent Role: In the Wittig reaction, the phosphorus compound is a stoichiometric reagent that is converted into a phosphine oxide byproduct. It is the driving force for the reaction but is not regenerated. wikipedia.org

This compound itself is not a direct participant in the Wittig or Peterson reactions. However, its importance lies in its role as a precursor to the phosphines that are fundamental to the Wittig reaction and to the ligands that are central to modern catalytic chemistry.

Coordination Chemistry of Chlorodicyclohexylphosphine and Its Derivatives

Ligand Characteristics and Coordination Modes

The coordination behavior of chlorodicyclohexylphosphine is dictated by a combination of its steric and electronic properties. These factors influence the geometry of the resulting metal complexes, the stability of the metal-phosphorus bond, and the reactivity of the metallic center.

Steric Influence of Cyclohexyl Substituents: Cone Angle Analysis

This large steric profile significantly influences the number of phosphine (B1218219) ligands that can coordinate to a single metal center, generally favoring the formation of complexes with low coordination numbers. The bulky nature of the cyclohexyl groups can also create a protective "cone" around the metal, influencing the approach of substrates in catalytic reactions and potentially enhancing selectivity.

Monodentate Coordination Behavior

Given its structure, with a single phosphorus donor atom, this compound exclusively functions as a monodentate ligand. ub.edu It forms a coordinate covalent bond with a transition metal through the lone pair of electrons on the phosphorus atom. The significant steric bulk of the cyclohexyl groups further reinforces this monodentate coordination mode, as the formation of bridging interactions between two metal centers would be sterically prohibitive. This predictable coordination behavior makes it a valuable ligand in the design of well-defined catalytic systems where control over the number and arrangement of ligands is crucial.

Electronic Properties of the Phosphine Moiety

The electronic properties of this compound are influenced by both the electron-donating alkyl (cyclohexyl) groups and the electron-withdrawing chloro substituent. The Tolman electronic parameter (TEP), derived from the C-O stretching frequency of [Ni(CO)₃L] complexes, is a common measure of a phosphine's net electron-donating ability. More strongly electron-donating phosphines lead to a lower ν(CO) value. libretexts.orgresearchgate.net

Formation and Characterization of Transition Metal Complexes

This compound and its derivatives are versatile ligands for a variety of transition metals. This section will focus on their coordination with palladium and rhodium, two metals of significant importance in catalysis.

Palladium Complexes

This compound readily reacts with palladium(II) precursors, such as palladium(II) chloride (PdCl₂), to form stable coordination complexes. A notable example is dichlorobis(this compound)palladium(II), [PdCl₂(Cy₂PCl)₂]. wikipedia.orgnih.govrsc.org

The synthesis of such complexes typically involves the reaction of the phosphine ligand with a suitable palladium salt in an appropriate solvent. For analogous bis(phosphine)palladium(II) dihalide complexes, a square-planar geometry is common, with the phosphine ligands often adopting a trans configuration to minimize steric repulsion between the bulky cyclohexyl groups. wikipedia.orgnih.gov

Characterization of Palladium Complexes:

The characterization of these complexes relies heavily on spectroscopic techniques, particularly ³¹P NMR spectroscopy. In a typical ³¹P{¹H} NMR spectrum of a trans-[PdCl₂(PR₃)₂] complex, a single resonance is observed. For comparison, trans-dichlorobis(triphenylphosphine)palladium(II) exhibits a singlet in its ³¹P NMR spectrum. spectrabase.com The chemical shift of this resonance provides information about the electronic environment of the phosphorus nucleus upon coordination. DFT calculations have become a powerful tool to predict and understand ³¹P NMR chemical shifts in palladium complexes. nih.gov

X-ray crystallography provides definitive structural information. For instance, the crystal structure of the related trans-dichlorobis(cyclohexyldiphenylphosphine)palladium(II) confirms the square-planar geometry around the palladium center and the trans arrangement of the phosphine ligands. researchgate.net The Pd-P and Pd-Cl bond lengths in this structure are 2.3256(10) Å and 2.3007(11) Å, respectively. researchgate.net Similar structural features would be expected for [PdCl₂(Cy₂PCl)₂].

| Compound | Metal | Ligands | Geometry | Key Characterization Data |

| trans-[PdCl₂(PPh₂Cy)₂] | Pd(II) | Cyclohexyldiphenylphosphine, Chloride | Square-planar | X-ray: Pd-P = 2.3256(10) Å, Pd-Cl = 2.3007(11) Å, P-Pd-Cl = 91.38(4)°. researchgate.net |

| [PdCl₂(Cy₂PCl)₂] | Pd(II) | This compound, Chloride | Likely Square-planar | Expected to show a single resonance in the ³¹P NMR spectrum for the trans isomer. |

Rhodium Complexes

This compound and its derivatives also form a variety of complexes with rhodium in different oxidation states. The reaction of chlorophosphines with rhodium precursors can lead to catalytically active species. For instance, simple chlorodiisopropylphosphine adducts of rhodium have been shown to be highly effective pre-catalysts for the ortho-arylation of phenols. rsc.org This suggests that analogous complexes with this compound could exhibit similar catalytic utility.

The synthesis of rhodium(I) complexes often starts from dimeric precursors like [{Rh(μ-Cl)(COD)}₂] (COD = 1,5-cyclooctadiene). Reaction with two equivalents of a monodentate phosphine ligand typically cleaves the chloride bridges to afford mononuclear [RhCl(COD)(PR₃)] complexes. ru.nl The reaction of this compound with a lithiated phosphine has been shown to produce a P(III)-P(V) phosphane-phosphorane, which subsequently reacts with a rhodium(I) precursor to form a κ²-C,P complex where the fluorenyl group is η¹-coordinated. researchgate.net

Characterization of Rhodium Complexes:

³¹P NMR spectroscopy is also a vital tool for the characterization of rhodium-phosphine complexes. The coupling between the phosphorus nucleus and the rhodium nucleus (¹⁰³Rh, I = 1/2, 100% abundance) provides valuable structural information. The magnitude of the ¹J(Rh-P) coupling constant can help to elucidate the geometry of the complex. For example, in a rhodium(I) complex with a P(III)-P(V) ligand derived from this compound, the coordinated P(III) center shows a ¹J(P-Rh) of 136.9 Hz. researchgate.net

Infrared (IR) spectroscopy is useful for characterizing rhodium carbonyl complexes. The frequency of the C-O stretching vibration is sensitive to the electronic properties of the other ligands in the coordination sphere. More electron-donating phosphines result in lower ν(CO) frequencies due to increased back-bonding from the rhodium center to the carbonyl ligand.

X-ray crystallography provides unambiguous structural details. For example, the crystal structure of rhodium(II) complexes with the related tricyclohexylphosphine (B42057) ligand, such as RhCl₂(PCy₃)₂, have been determined, revealing important details about bond lengths and angles. ru.nl

| Compound | Metal | Ligands | Key Characterization Data |

| Rhodium(II) complexes with PCy₃ | Rh(II) | Tricyclohexylphosphine, Halides | Paramagnetic. ru.nl IR spectroscopy shows ν(Rh-Cl) vibrations around 355 cm⁻¹. ru.nl |

| κ²-C,P Rhodium(I) complex | Rh(I) | Derivative of this compound, 1,5-cyclooctadiene, BArF anion | ³¹P NMR: Coordinated P(III) shows a ¹J(P-Rh) of 136.9 Hz. researchgate.netX-ray: Confirms η¹-coordination of the fluorenyl group and square-planar geometry around Rh(I). researchgate.net |

Ruthenium Complexes

The coordination chemistry of this compound with ruthenium has been an area of significant interest, largely driven by the catalytic applications of ruthenium complexes in various organic transformations. This compound acts as a bulky, electron-donating ligand, influencing the steric and electronic properties of the ruthenium center.

Ruthenium(II) complexes are commonly synthesized by reacting a suitable ruthenium precursor, such as [RuCl2(PPh3)3] or [Ru(p-cymene)Cl2]2, with this compound. The resulting complexes often exhibit a "piano-stool" geometry in the case of half-sandwich precursors or octahedral geometry. For instance, the reaction of bis(tricyclohexylphosphine) ruthenium alkylidene complexes with other ligands demonstrates the lability of phosphine ligands and the formation of new catalytically active species. While direct structural data for this compound-ruthenium complexes is not abundant in publicly accessible literature, analogies can be drawn from complexes with the closely related and sterically demanding tricyclohexylphosphine (PCy3) ligand. In such complexes, the Ru-P bond lengths are indicative of the strong σ-donation from the phosphine.

The bulky nature of the dicyclohexyl groups plays a crucial role in creating a sterically hindered environment around the ruthenium atom. This steric bulk can influence the coordination number of the complex, often favoring lower coordination numbers and creating an open site for substrate binding in catalytic cycles. For example, in olefin metathesis, the dissociation of a phosphine ligand from a ruthenium alkylidene complex is a key step in generating the active catalyst. The steric profile of this compound can modulate the ease of this dissociation and, consequently, the catalytic activity.

Furthermore, the electronic properties of this compound, characterized by its strong σ-donating ability, increase the electron density at the ruthenium center. This enhanced electron density can stabilize the metal in various oxidation states and influence the reactivity of the other ligands coordinated to the ruthenium. For instance, in hydrogenation reactions, the electron-rich ruthenium center is more readily oxidized, facilitating the activation of dihydrogen.

Other Transition Metal Coordination

Beyond ruthenium, this compound and its derivatives form stable complexes with a variety of other transition metals, including palladium, nickel, rhodium, and iridium. The coordination chemistry with these metals is largely dictated by the steric and electronic properties of the phosphine ligand.

Nickel Complexes: Nickel complexes containing phosphine ligands are also important catalysts in organic synthesis. The coordination of bulky phosphines like this compound can lead to the formation of low-coordinate nickel species. For instance, Ni(II) complexes with phosphine ligands can adopt square planar or tetrahedral geometries. The strong σ-donating character of the phosphine ligand stabilizes the nickel center and modulates its catalytic activity. For example, Ni(PCy3)2Cl2 is a known pink complex. reddit.com

Rhodium and Iridium Complexes: Rhodium and iridium form a range of complexes with phosphine ligands that are active in catalysis, particularly in hydrogenation and hydroformylation. The preparation of rhodium(I) and rhodium(II) complexes with tricyclohexylphosphine has been reported, yielding species such as RhCl2(PCy3)2. ru.nl These complexes are often paramagnetic for Rh(II). ru.nl Similarly, iridium complexes with bulky phosphine ligands are known. The steric hindrance provided by the cyclohexyl groups can influence the regioselectivity in catalytic reactions. The coordination chemistry of these metals with this compound is expected to be similar to that of tricyclohexylphosphine, leading to the formation of square planar or octahedral complexes.

Impact of Ligand Design on Complex Stability and Reactivity

The design of phosphine ligands, such as this compound and its derivatives, has a profound impact on the stability and reactivity of the resulting transition metal complexes. The key parameters that can be tuned are the steric bulk and the electronic properties of the ligand.

Stabilization of Low-Coordinate Metal Centers

The steric bulk of a phosphine ligand is a critical factor in stabilizing complexes with low coordination numbers. nih.gov The large cone angle of ligands with bulky substituents, such as the cyclohexyl groups in this compound, physically prevents the coordination of additional ligands to the metal center. This steric protection is essential for the isolation and study of highly reactive, coordinatively unsaturated species, which are often key intermediates in catalytic cycles.

For instance, two- and three-coordinate palladium(0) and nickel(0) complexes, which are highly sought after as active catalysts, can be stabilized by bulky phosphine ligands. The steric hindrance minimizes decomposition pathways such as ligand redistribution or oligomerization. This stabilization of low-coordinate species can lead to enhanced catalytic activity by providing an open coordination site for substrate binding.

Modulating Metal-Ligand Bond Strength

The electronic properties of a phosphine ligand, specifically its σ-donating and π-accepting capabilities, directly influence the strength of the metal-ligand bond. This compound is a strong σ-donor due to the electron-releasing nature of the cyclohexyl groups. This strong σ-donation increases the electron density on the metal center, which in turn strengthens the back-bonding to other π-acceptor ligands, such as carbon monoxide or olefins.

The strength of the metal-phosphine bond itself is a balance of these electronic effects and steric repulsion. A stronger σ-donor generally forms a stronger bond with the metal. However, excessive steric bulk can lead to a weaker, more labile bond. This tunability of the metal-ligand bond strength is crucial for catalysis. For example, a ligand that is too strongly bound may inhibit catalyst turnover by not dissociating to create a vacant coordination site. Conversely, a ligand that is too weakly bound may lead to catalyst decomposition. The balance of steric and electronic effects in this compound and its derivatives allows for the fine-tuning of this bond strength to optimize catalytic performance.

Influence on Reactive Intermediate Stabilization

The steric and electronic properties of phosphine ligands play a vital role in the stabilization of reactive intermediates that are formed during a catalytic cycle. The bulky framework of ligands like this compound can create a "pocket" around the metal center, which can influence the selectivity of a reaction by controlling the approach of the substrate.

Furthermore, the electronic nature of the phosphine can stabilize different types of reactive intermediates. For example, an electron-donating phosphine can stabilize a cationic metal center that may be formed during an oxidative addition step. Conversely, it can also facilitate reductive elimination by increasing the electron density on the metal, which favors the reduction of the metal's oxidation state. The ability of this compound to act as a bulky, electron-donating ligand makes it effective in stabilizing a variety of reactive intermediates, thereby enhancing the efficiency and selectivity of many catalytic processes. tcichemicals.com

Catalytic Applications of Chlorodicyclohexylphosphine Derived Ligands

Palladium-Catalyzed Cross-Coupling Reactions

Ligands derived from chlorodicyclohexylphosphine have demonstrated broad utility in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise construction of complex molecular architectures from readily available starting materials.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Palladium catalysts bearing dicyclohexylphosphino-containing ligands are highly effective for this transformation, even with challenging substrates such as sterically hindered aryl chlorides. nih.govarkat-usa.org

One prominent example is the ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which confers exceptional activity for Suzuki-Miyaura reactions. nih.govwikipedia.org This allows for couplings to be performed at low catalyst loadings and even at room temperature for aryl chlorides. nih.govwikipedia.org The bulky and electron-rich nature of these ligands is thought to stabilize the monoligated palladium(0) species, which is a key intermediate in the catalytic cycle. arkat-usa.org The catalyst system often employs a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). arkat-usa.org

| Aryl Halide | Boronic Acid/Ester | Ligand | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Arylboronic Acid | SPhos | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene (B28343)/H₂O, rt | High | nih.govwikipedia.org |

| Heteroaryl Halide | Heteroarylboronic Acid | SPhos | Pd₂ (dba)₃ / SPhos | K₃PO₄, Dioxane, 80 °C | Excellent | nih.govwikipedia.org |

| Aryl Bromide (hindered) | Vinylboronic Acid | SPhos | Pd(OAc)₂ / SPhos | K₃PO₄, THF, rt | Very Good | nih.gov |

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines, catalyzed by palladium complexes. organic-chemistry.org Ligands derived from this compound have been instrumental in the development of highly active and selective catalyst systems for this reaction. mdpi.com Sterically hindered and electron-rich phosphine (B1218219) ligands are particularly effective, enabling the coupling of a wide array of amines with aryl chlorides, bromides, and iodides. organic-chemistry.org

A significant challenge in Buchwald-Hartwig amination is the selective monoarylation of primary amines, as diarylation can be a competitive side reaction. The small size of primary alkyl amines like methylamine (B109427) and ethylamine (B1201723) makes selective monoarylation particularly difficult. researchgate.net

The development of specialized biarylphosphine ligands containing the dicyclohexylphosphino group, such as BrettPhos, has provided a solution to this problem. mdpi.com The catalyst system based on BrettPhos demonstrates excellent reactivity and selectivity for the monoarylation of a broad range of primary aliphatic amines and anilines, even at very low catalyst loadings. mdpi.com This high selectivity is attributed to the steric bulk of the ligand, which disfavors the formation of the diarylated product. researchgate.net

| Aryl Halide | Primary Amine | Ligand | Catalyst System | Conditions | Selectivity (Mono:Di) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Chloride | Methylamine | BrettPhos | Pd G3 Precatalyst | NaOt-Bu, Toluene, 100 °C | >97:3 | High | mdpi.com |

| p-Tolyl Chloride | Ethylamine | pinkYPhos | Pd₂(dba)₃ / Ligand | NaOt-Bu, Toluene, rt | High | High | researchgate.netfishersci.ca |

| Aryl Mesylate | n-Butylamine | BrettPhos | Pd(OAc)₂ / Ligand | K₃PO₄, Dioxane, 80 °C | High | High | mdpi.com |

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base. While a variety of phosphine ligands can be employed, the composition of the ligand is crucial for catalytic activity.

Research has shown that in a series of dichloro-bis(aminophosphine)palladium complexes, the catalytic activity in the Heck reaction is influenced by the number of cyclohexyl groups versus piperidinyl groups on the phosphine ligand. A successive decrease in activity was observed as the number of cyclohexyl groups increased, with dichloro-bis(tricyclohexylphosphine)palladium being essentially inactive under the tested conditions. This suggests that while dicyclohexylphosphino-containing ligands are effective in other coupling reactions, careful tuning of the ligand structure is necessary for optimal performance in Heck reactions.

| Ligand | Catalyst Complex | Reaction | Activity at 100 °C | Reference |

|---|---|---|---|---|

| 1,1'-(Cyclohexylphosphinediyl)dipiperidine | [(P{(NC₅H₁₀)₂(C₆H₁₁)})₂Pd(Cl)₂] | Aryl Halide + Alkene | Moderate | |

| 1-(Dicyclohexylphosphinyl)piperidine | [(P{(NC₅H₁₀)(C₆H₁₁)₂})₂Pd(Cl)₂] | Aryl Halide + Alkene | Low |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides to form C-C bonds. This reaction requires activation of the organosilane, typically with a fluoride (B91410) source or a base. researchgate.net

Ligands containing the dicyclohexylphosphino group, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have been shown to be effective in promoting Hiyama coupling reactions. nih.gov In a study on the coupling of aryltrifluorosilanes with aryl chlorides, XPhos was identified as a highly efficient ligand, providing the desired biaryl products in good yields. nih.gov The use of such bulky and electron-rich ligands facilitates the key steps of the catalytic cycle, enabling the coupling of challenging substrates.

| Aryl Halide | Organosilane | Ligand | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroanisole | Phenyltrifluorosilane | XPhos | Pd(OAc)₂ / XPhos | TBAF, t-BuOH, 60 °C | 78 | nih.gov |

| 4-Chlorotoluene | Phenyltrifluorosilane | XPhos | Pd(OAc)₂ / XPhos | TBAF, t-BuOH, 60 °C | 82 | nih.gov |

| 6-Chloroisoquinoline | Phenyltrifluorosilane | XPhos | Pd(OAc)₂ / XPhos | TBAF, t-BuOH, 80 °C | 75 | nih.gov |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. Palladium catalysts are often preferred due to their higher functional group tolerance.

Ligands derived from this compound, such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have proven to be highly effective in palladium-catalyzed Negishi couplings. The use of RuPhos has enabled highly diastereoselective cross-coupling reactions of functionalized cyclohexylzinc reagents with various aryl and alkenyl iodides under mild conditions. The steric and electronic properties of these ligands are crucial for achieving high yields and selectivities in the coupling of both sp² and sp³ carbon centers.

| Organic Halide | Organozinc Reagent | Ligand | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Substituted Cyclohexylzinc | RuPhos | Pd₂(dba)₃ / RuPhos | LiCl, NEP, THF, rt | High | |

| Heteroaryl Iodide | Functionalized Cyclohexylzinc | RuPhos | Pd₂(dba)₃ / RuPhos | LiCl, NEP, THF, rt | Good | |

| Alkenyl Iodide | Cyclohexylzinc Iodide | RuPhos | Pd₂(dba)₃ / RuPhos | LiCl, NEP, THF, rt | High |

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org Ligands derived from this compound are employed to stabilize and activate the palladium catalyst. The steric bulk of the dicyclohexylphosphino group can promote the formation of the active catalytic species and influence the reaction's efficiency. libretexts.org

These ligands, often in the form of bulky, electron-rich phosphines, can increase the rate of the oxidative addition step in the catalytic cycle. libretexts.org While traditional Sonogashira reactions often use a copper(I) co-catalyst, variations have been developed to avoid its use, mitigating the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org In such copper-free systems, the choice of a highly efficient phosphine ligand is critical. For instance, palladium complexes with bulky and electron-rich phosphine ligands have been shown to effectively catalyze the copper-free Sonogashira coupling of aryl chlorides. libretexts.org

| Ligand Type | Catalyst System Example | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Bulky Monophosphine | Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromides & Terminal Alkynes | Enables reaction at room temperature. | organic-chemistry.org |

| Biaryl Phosphine (e.g., XPhos) | Pd(OAc)₂ / XPhos | Aryl Chlorides & Terminal Alkynes | High activity for less reactive aryl chlorides. | sigmaaldrich.com |

| Hydrophilic Phosphine | PdCl₂(CH₃CN)₂ / TPPTS | Aryl Halides & Terminal Alkynes | Allows for reaction in aqueous media. | rsc.org |

Stille Coupling Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is highly valued for its tolerance of a wide array of functional groups. The performance of the palladium catalyst is heavily dependent on the supporting ligand. Ligands containing the dicyclohexylphosphino group have been shown to be effective in this transformation.

Simple, inexpensive palladium adducts with ligands like tricyclohexylphosphine (B42057) have demonstrated high activity for the Stille coupling of even deactivated and non-activated aryl chlorides. rsc.org The use of cyclohexyl spectator ligands on the organostannane reagent has also been developed as a strategy to enable stereospecific cross-coupling reactions, preventing the competitive transfer of other alkyl groups from the tin atom. nih.gov The choice of ligand can significantly influence the reaction rates; for example, large rate accelerations have been observed with certain phosphine ligands. libretexts.org

| Ligand | Catalyst System | Electrophile Example | Organostannane Example | Significance | Reference |

|---|---|---|---|---|---|

| Tricyclohexylphosphine | Pd₂(dba)₃ / PCy₃ | Deactivated Aryl Chlorides | Tributyl(vinyl)tin | High activity for challenging substrates. | rsc.org |

| Triphenylphosphine | Pd(PPh₃)₄ | Vinyl Iodides | Alkenylstannanes | Widely used, foundational system. | wikipedia.org |

| Tri-2-furylphosphine | Pd(dba)₂ / TFP | Aryl Halides | Aryl stannanes | Demonstrates large rate accelerations. | libretexts.org |

General Carbon-Carbon and Carbon-Nitrogen Bond Formations

Ligands derived from this compound, particularly the class of dialkylbiaryl phosphines, are pivotal in a broad range of palladium-catalyzed cross-coupling reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.org These reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Buchwald group developed a portfolio of bulky, electron-rich biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), which incorporate the dicyclohexylphosphino moiety. wikipedia.orgsigmaaldrich.com These ligands have proven to be exceptionally stable and active for a variety of cross-coupling reactions. sigmaaldrich.com Their steric bulk helps to promote the formation of the catalytically active monoligated palladium complex and facilitates the crucial reductive elimination step. sigmaaldrich.com

Key C-C and C-N Coupling Reactions:

Suzuki-Miyaura Coupling: Ligands like SPhos enable the efficient coupling of aryl and heteroaryl halides with a variety of boronic acids under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This reaction forges C-N bonds by coupling aryl halides with amines. The development of biaryl phosphine ligands was a major breakthrough, allowing for the coupling of less reactive aryl chlorides with a wide range of amines and amides. sigmaaldrich.comnih.gov

Negishi Coupling: Dialkylbiaryl phosphine ligands are also used in the coupling of organozinc compounds with organic halides. wikipedia.org

| Ligand | Reaction Type | Typical Substrates | Key Feature | Reference |

|---|---|---|---|---|

| XPhos | Buchwald-Hartwig Amination | Aryl Chlorides, Amines | Very active for C-N coupling. | sigmaaldrich.com |

| SPhos | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides, Boronic Acids | Effective for a broad substrate scope. | wikipedia.org |

| RuPhos | Buchwald-Hartwig Amination | Aryl Halides, Di- and Primary amines | Facilitates reductive elimination. | acs.org |

| MorDalPhos | C-N Coupling | Aryl Phosphates, Amines | Effective in chemoselective arylations. | sinocompound.com |

Palladium-Catalyzed Carbon-Phosphorus Bond-Forming Reactions

Palladium-catalyzed cross-coupling reactions are not only facilitated by phosphine ligands but are also a primary method for their synthesis. magtech.com.cn The formation of a carbon-phosphorus (C-P) bond is a key step in creating the diverse and complex phosphine ligands required for modern catalysis. rsc.org This methodology provides a convenient route to various phosphine compounds, including chiral phosphines. magtech.com.cn

The reaction typically involves the coupling of a phosphorus-based nucleophile, such as a secondary phosphine or a phosphine oxide, with an organic electrophile like an aryl halide or triflate. researchgate.netorganic-chemistry.org Palladium catalysts, often in combination with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are used to facilitate this transformation. organic-chemistry.orgrsc.org This approach allows for the synthesis of tertiary phosphines from readily available aryl chlorides and secondary phosphines under mild conditions. acs.org Recent advancements have even utilized acylphosphines as air- and moisture-stable phosphination reagents for the direct synthesis of trivalent phosphines. organic-chemistry.org

| Phosphorus Source | Electrophile | Catalyst System Example | Product Type | Reference |

|---|---|---|---|---|

| Secondary Phosphine Oxides (SPOs) | (Het)aryl Halides | Pd(OAc)₂ / dppf | Tertiary Phosphine Oxides (TPOs) | organic-chemistry.org |

| Secondary Phosphines | Aryl Chlorides | Pd(dba)₂ / keYPhos | Unsymmetrical Tertiary Phosphines | acs.org |

| Acylphosphines | Aryl Bromides/Triflates | Pd₂(dba)₃ / dppf | Trivalent Phosphines | organic-chemistry.org |

| Diphenylphosphine-borane | Aryl Nonaflates | Pd(OAc)₂ | Triarylphosphine boranes | nih.gov |

Homogeneous Catalysis

Beyond cross-coupling reactions, ligands derived from this compound play a crucial role in other areas of homogeneous catalysis, where the catalyst is in the same phase as the reactants.

Hydrogenation Processes (including Asymmetric Hydrogenation)

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental industrial process. In asymmetric hydrogenation, a chiral catalyst is used to produce an enantiomerically enriched product from a prochiral substrate. Chiral phosphine ligands are central to the success of these transformations.

New chiral peralkyldiphosphines, which can be considered analogues of known chiral diphosphines with cyclohexyl groups replacing phenyl groups, have been prepared and used in asymmetric hydrogenation. rsc.org For example, rhodium complexes of chiral diphosphines containing a pyrrolidine (B122466) ring and cyclohexyl groups on the phosphorus atoms have been shown to catalyze the asymmetric hydrogenation of α-dicarbonyl compounds under mild conditions. rsc.org Similarly, ruthenium(II) complexes bearing chiral ligands have been successfully employed in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to access enantiopure alcohols. mdpi.com The steric profile of the cyclohexyl groups can be exploited to create a chiral pocket around the metal center, enhancing enantioselectivity.

Hydroformylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes using synthesis gas (a mixture of H₂ and CO). illinois.edu The reaction is typically catalyzed by rhodium or cobalt complexes. The choice of phosphine or phosphite (B83602) ligand is critical for controlling the reaction's rate, regioselectivity (formation of linear vs. branched aldehydes), and, in the case of asymmetric hydroformylation, enantioselectivity. illinois.edu

While bisphosphite and phosphine-phosphite ligands are common, bisphosphine ligands have also been developed for asymmetric hydroformylation. illinois.edu The electronic and steric properties of the ligand influence the performance of the catalyst. rsc.org For instance, decreasing the basicity of the phosphine ligand has been shown to increase enantioselectivity in some systems. rsc.org Although specific data tables for ligands directly derived from this compound in hydroformylation are not prevalent in the provided context, the principles of ligand design emphasize the importance of tuning steric and electronic parameters, a role for which the dicyclohexylphosphino group is well-suited.

Polymerization Reactions

Ligands derived from this compound, particularly bidentate phosphines like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), play a significant role in transition metal-catalyzed polymerization reactions. These ligands are utilized to modify the activity and selectivity of catalysts, influencing the properties of the resulting polymers.

One notable application is in the palladium-catalyzed telomerization of butadiene with methanol. A study investigating the catalytic properties of Palladium(II) bis(diphenylcyclohexylphosphine) (η5-cyclopentadienyl) tetrafluoroborate (B81430) demonstrated its effectiveness in this transformation. dntb.gov.ua The dicyclohexylphosphine (B1630591) moiety within the ligand structure is crucial for modulating the electronic and steric environment of the palladium center, thereby controlling the reaction's outcome. The catalyst system influences the distribution of telomers, with the primary product being 1-methoxy-2,7-octadiene. Research has also explored rhodium(I) complexes featuring functionalized phosphine ligands for the polymerization of phenylacetylene (B144264), yielding stereoregular polymers with high molar masses. unizar.es

| Catalyst | Substrates | Product | Key Finding |

| [Pd(Cp)(PPh2Cy)2]BF4 | 1,3-Butadiene, Methanol | 1-methoxy-2,7-octadiene | The catalyst shows high activity and selectivity for the formation of the linear telomer. dntb.gov.ua |

| Rh(I) complexes with functionalized phosphine ligands | Phenylacetylene | Stereoregular poly(phenylacetylene) | Complexes efficiently catalyze polymerization to afford high molar mass polymers. unizar.es |

Carbonylative Coupling Reactions

Dicyclohexylphosphine-derived ligands are employed in palladium-catalyzed carbonylative coupling reactions, where a carbonyl group is incorporated into an organic molecule. These reactions are fundamental for synthesizing ketones, esters, and amides from aryl halides or triflates. The steric bulk and electron-donating nature of dicyclohexylphosphine ligands are critical for promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. thermofishersci.in